

# Molecular weight and formula of Methyl-d3amine hydrochloride.

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Compound of Interest

Compound Name: Methyl-d3-amine hydrochloride

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# In-Depth Technical Guide: Methyl-d3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Methyl-d3-amine hydrochloride**, a deuterated isotopologue of methylamine hydrochloride. Its unique properties make it an invaluable tool in pharmaceutical research and development, particularly in metabolic studies, mechanistic investigations, and as a building block for synthesizing deuterated pharmaceutical ingredients.

# **Core Compound Properties**

**Methyl-d3-amine hydrochloride** (d<sub>3</sub>-methylammonium chloride) is a stable, non-radioactive isotopically labeled compound where the three hydrogen atoms of the methyl group are replaced with deuterium. This substitution imparts a higher mass and alters the vibrational frequencies of the C-D bonds compared to C-H bonds, which is the basis for its utility in various analytical and research applications.

### **Quantitative Data Summary**

For clarity and direct comparison, the fundamental properties of **Methyl-d3-amine hydrochloride** and its non-deuterated analog are presented below.



Property	Methyl-d3-amine Hydrochloride	Methylamine Hydrochloride
Chemical Formula	CD3NH2·HCl[1][2]	CH <sub>3</sub> NH <sub>2</sub> ·HCl[3][4]
Molecular Weight	70.54 g/mol [1][2]	67.52 g/mol [3][5]
CAS Number	7436-22-8[1][2]	593-51-1[3][4]
Synonyms	Deuterated methylamine hydrochloride, Methyl-d3-ammonium chloride[1][5]	Methanaminium chloride, Monomethylammonium chloride[3]

# **Applications in Research and Drug Development**

The primary applications of **Methyl-d3-amine hydrochloride** stem from the kinetic isotope effect and its utility as a stable isotope tracer.

- Drug Metabolism Studies: As a labeled compound, it is instrumental in investigating the
  metabolic pathways and biotransformation of pharmaceutical agents.[5] By incorporating the
  deuterated methyl group into drug candidates, researchers can gain crucial insights into their
  metabolism, helping to develop safer and more effective medications.[5]
- Isotope Labeling and Tracing: The presence of deuterium allows scientists to use it as a
  tracer in various chemical reactions.[5] This enables the tracking of the fate and
  transformation of methyl groups in organic synthesis and environmental studies, providing a
  distinct signal in analytical techniques like mass spectrometry and NMR.[1][5]
- Synthesis of Deuterated Compounds: It serves as a critical precursor in the synthesis of
  deuterated diphenylurea derivatives, which have potential as phosphokinase inhibitors for
  targeted therapies in diseases like cancer.[6][7] The incorporation of deuterium can lead to
  improved pharmacokinetic properties, such as enhanced stability and reduced metabolism.
   [6]

## **Experimental Protocols**

Detailed methodologies are crucial for the effective application and analysis of **Methyl-d3-amine hydrochloride**. Below are outlines of key experimental procedures.



### Synthesis of Methyl-d3-amine Hydrochloride

A common synthetic route involves the deprotection of a protected N-benzyl-N-(methyl-d3)amine.[2]

Objective: To synthesize **Methyl-d3-amine hydrochloride** from N-benzyl-N-(methyl-d3)amine hydrochloride.

#### Materials:

- N-benzyl-N-(methyl-d3)amine hydrochloride
- 5% Palladium on Carbon (Pd/C)
- Methanol
- Hydrogen gas supply

#### Procedure:

- Dissolve N-benzyl-N-(methyl-d3)amine hydrochloride (12.06 mmol) in 25 ml of methanol.[2]
- Add 200 mg of 5% Pd/C to the solution.[2]
- Place the reaction mixture under a hydrogen atmosphere.
- Heat the reaction to 40°C to facilitate the removal of the benzyl protecting group.
- Monitor the reaction for completion using thin-layer chromatography (TLC).[2]
- Upon completion, filter the mixture to remove the Pd/C catalyst.[2]
- Evaporate the solvent from the filtrate to yield the final product, **Methyl-d3-amine hydrochloride**.[2] The yield is reported to be quantitative (100%).[2]

### **Analytical Characterization**

Confirming the isotopic purity and structural integrity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.



Objective: To verify the structure and isotopic labeling of the synthesized **Methyl-d3-amine hydrochloride**.

Instrumentation: 400 MHz NMR Spectrometer

Procedure (1H NMR):

- Prepare a sample by dissolving the compound in a suitable deuterated solvent (e.g., DMSOd6).
- Acquire the <sup>1</sup>H NMR spectrum.
- The primary role of <sup>1</sup>H NMR is to confirm the absence of protons on the methyl group.[1] A successful synthesis will show a significant reduction or absence of a signal corresponding to the methyl protons. The spectrum for the provided synthesis shows a singlet at 8.10 ppm, attributed to the two amine protons (-NH<sub>2</sub>).[2]

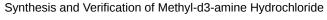
Procedure (13C NMR):

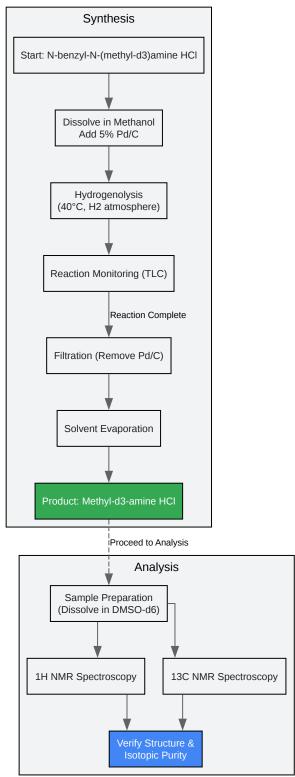
- Using the same sample, acquire a <sup>13</sup>C NMR spectrum.
- This analysis provides information about the carbon skeleton.[1] For Methyl-d3-amine hydrochloride, a signal corresponding to the deuterated methyl carbon should be observed.
   The reported chemical shift is 23.5 ppm in DMSO-d6.[2]

### **Visualizations**

The following diagrams illustrate key processes related to **Methyl-d3-amine hydrochloride**.





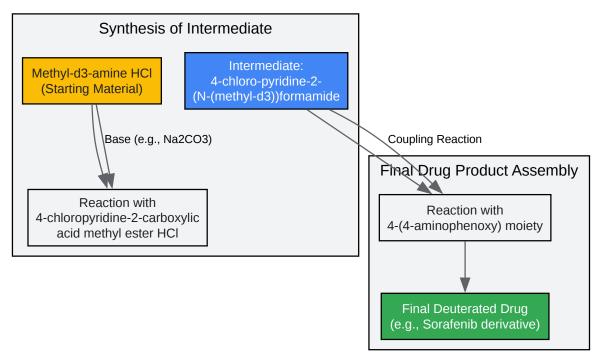


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Caption: Workflow for the synthesis and analytical verification of Methyl-d3-amine HCl.



### Application in Deuterated Drug Synthesis



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Caption: Use of Methyl-d3-amine HCl as a building block in pharmaceutical synthesis.

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